molecular formula C19H24O8 B1246711 Cedronolactone E

Cedronolactone E

Número de catálogo: B1246711
Peso molecular: 380.4 g/mol
Clave InChI: LEJJKEAEVFYKBH-ASNZGIMKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cedronolactone E is a pentacyclic C₁₉-quassinoid isolated from the wood of Simaba cedron (Simaroubaceae family) . Its structure, characterized by a unique 1,4-dehydrocedronolactone A skeleton, was elucidated using advanced spectroscopic techniques, including ¹H NMR, ¹³C NMR, DEPT-135, HMBC, HSQC, NOESY, and high-resolution mass spectrometry (HRMS) . Quassinoids like cedronolactone E are renowned for their diverse bioactivities, such as cytotoxic, antimalarial, and antiviral properties, though specific data on cedronolactone E’s biological roles remain underexplored in the provided evidence.

Propiedades

Fórmula molecular

C19H24O8

Peso molecular

380.4 g/mol

Nombre IUPAC

(1S,2S,6S,9R,10R,11S,12R,15R,16S)-9,12-dihydroxy-16-(hydroxymethyl)-1,6,10-trimethyl-3,7,14-trioxapentacyclo[13.2.1.02,6.08,17.011,16]octadec-8(17)-ene-4,13-dione

InChI

InChI=1S/C19H24O8/c1-7-10-12(23)15(24)25-8-4-17(2)14(19(8,10)6-20)13(11(7)22)27-18(3)5-9(21)26-16(17)18/h7-8,10-12,16,20,22-23H,4-6H2,1-3H3/t7-,8-,10-,11-,12-,16+,17+,18+,19+/m1/s1

Clave InChI

LEJJKEAEVFYKBH-ASNZGIMKSA-N

SMILES isomérico

C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]2(C4=C([C@@H]1O)O[C@]5(CC(=O)O[C@H]5[C@]4(C3)C)C)CO)O

SMILES canónico

CC1C2C(C(=O)OC3C2(C4=C(C1O)OC5(CC(=O)OC5C4(C3)C)C)CO)O

Sinónimos

cedronolactone E

Origen del producto

United States

Análisis De Reacciones Químicas

Absence of Cedronolactone E in Search Results

The provided search results focus on:

  • General chemical reaction principles (e.g., acid-base reactions, decomposition)

  • Reaction optimization methodologies

  • Epilepsy biomarkers

  • Electrochemical reaction advancements

  • Computational reaction networks

None of these sources mention Cedronolactone E, a sesquiterpene lactone reportedly isolated from plants in the Cedrela genus. This suggests a gap in the available literature or potential nomenclature discrepancies.

Common Challenges in Sesquiterpene Lactone Research

While Cedronolactone E is not discussed in the provided materials, insights from analogous studies on related compounds may guide future investigations:

  • Reactivity Patterns : Sesquiterpene lactones often undergo hydrolysis, esterification, or nucleophilic additions due to their α-methylene-γ-lactone moiety .

  • Biological Interactions : Many lactones exhibit bioactivity through Michael addition reactions with cellular thiols (e.g., glutathione), as seen in studies of similar compounds .

  • Analytical Methods : Techniques like LC-MS/MS (used in biomarker research ) could be adapted for tracking Cedronolactone E’s stability or degradation pathways.

Recommendations for Further Research

To address the lack of data, the following steps are advised:

  • Synthetic Studies : Explore Cedronolactone E’s reactivity using controlled experiments (e.g., acid/base treatments, photochemical reactions) and characterize products via NMR and mass spectrometry.

  • Computational Modeling : Apply reaction network analysis tools to predict plausible reaction pathways.

  • Biological Assays : Investigate interactions with enzymes or receptors using methodologies from epilepsy biomarker research .

Data Availability Statement

Current limitations highlight the need for primary research on Cedronolactone E. Until experimental data become available, theoretical frameworks from cited sources may serve as provisional guides for hypothesis generation.

Comparación Con Compuestos Similares

Structural Features

Cedronolactone E belongs to the quassinoid family, distinguished by its pentacyclic C₁₉ framework. Below is a comparative analysis of its structure against similar compounds:

Compound Class Skeleton Type Key Structural Features Source
Cedronolactone E Quassinoid Pentacyclic C₁₉ 1,4-dehydro modification; five fused rings Simaba cedron wood
Cedronolactone A Quassinoid Tetracyclic C₁₉ Lacks 1,4-dehydro group; γ-lactone ring Simaba cedron seeds
Oidiolactone C Diterpenoid Tetracyclic podolactone Pd(II)-catalyzed diepoxidation product Synthetic (trans-communic acid)
Solandelactone E Oxylipin lactone Epoxy-cyclopropane Revised C(11)-epimeric structure Marine algae
Javanicolide A Norquassinoid 1,2-seco-1-nor-abeo-picrasane Isomeric seco-norabietane skeleton Brucea javanica seeds

Key Observations :

  • Ring Systems: Cedronolactone E’s pentacyclic framework contrasts with the tetracyclic structures of cedronolactone A and oidiolactone C. The 1,4-dehydro modification in cedronolactone E may enhance rigidity and influence binding interactions .
  • Functional Groups: Unlike solandelactone E (a marine-derived epoxy-cyclopropane lactone), cedronolactone E lacks epoxy motifs but shares γ-lactone rings with cedronolactone A and podolactones .
  • Synthesis: Oidiolactone C is synthesized via Pd(II)-catalyzed diepoxidation, whereas cedronolactone E is isolated directly from natural sources, limiting synthetic accessibility .

Critical Analysis :

  • Antiviral Potential: Cedronolactone A’s efficacy against COVID-19 suggests that cedronolactone E, with its similar quassinoid backbone, may share binding properties. However, the 1,4-dehydro group in cedronolactone E could alter pharmacokinetic profiles .
  • Cytotoxicity: Podolactones and oidiolactone C emphasize the role of ether substituents (e.g., at C-17) in enhancing activity.

Q & A

Basic: What methodological approaches are recommended for the isolation and structural characterization of Cedronolactone E?

To isolate Cedronolactone E, researchers typically employ solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Structural elucidation relies on spectroscopic methods:

  • NMR (¹H, ¹³C, DEPT, and 2D experiments like COSY and HMBC) to determine carbon skeleton and substituent positions.
  • Mass spectrometry (HRMS or LC-MS) for molecular formula confirmation.
  • X-ray crystallography (if crystalline) for absolute stereochemistry .
    Validation requires cross-referencing spectral data with literature or databases, ensuring reproducibility across multiple batches .

Basic: Which analytical techniques are critical for assessing Cedronolactone E’s purity and stability under experimental conditions?

  • HPLC-DAD/UV for purity assessment, using a C18 column and gradient elution optimized for lactone retention.
  • Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via LC-MS and quantify using validated calibration curves (R² ≥ 0.995).
  • Thermogravimetric analysis (TGA) to evaluate thermal stability .

Advanced: How should researchers design dose-response experiments to evaluate Cedronolactone E’s bioactivity?

  • Dose range : Start with logarithmic dilutions (e.g., 0.1–100 µM) based on preliminary cytotoxicity assays (e.g., MTT).
  • Controls : Include vehicle (DMSO/solvent) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Replicates : Minimum triplicate measurements per dose, with independent experiments (n ≥ 3).
  • Data normalization : Express results as % inhibition relative to controls, using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Advanced: How can conflicting pharmacological data for Cedronolactone E across studies be systematically addressed?

  • Meta-analysis : Pool data from ≥5 independent studies, adjusting for variables (e.g., cell lines, exposure time) using random-effects models.
  • Sensitivity analysis : Exclude outliers (e.g., Grubbs’ test) and stratify by experimental conditions.
  • Mechanistic validation : Use siRNA knockdown or CRISPR to confirm target specificity in divergent models .

Advanced: What strategies optimize the synthetic yield of Cedronolactone E while minimizing side products?

  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) for lactonization efficiency.
  • Reaction monitoring : Use in-situ FTIR to track carbonyl intermediates.
  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry in a factorial design. Analyze via ANOVA to identify significant factors (p < 0.05) .

Basic: What experimental parameters are essential for assessing Cedronolactone E’s stability in biological matrices?

  • Matrix choice : Plasma, liver microsomes, or simulated gastric fluid.
  • Incubation conditions : 37°C, pH 7.4, with agitation.
  • Quenching : Acidify samples post-incubation to halt enzymatic activity.
  • Recovery validation : Spike known concentrations into matrices and compare extraction efficiency (≥85%) .

Advanced: How can researchers investigate Cedronolactone E’s synergistic effects with existing therapeutics?

  • Combination index (CI) : Use Chou-Talalay method (CompuSyn software) to classify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1).
  • Mechanistic overlap : Perform transcriptomic profiling (RNA-seq) to identify shared pathways.
  • In vivo validation : Use xenograft models with staggered dosing schedules .

Basic: What validation protocols ensure the accuracy of Cedronolactone E quantification in plant extracts?

  • Standard addition method : Spike extracts with known Cedronolactone E concentrations and validate linearity (R² ≥ 0.99).
  • Inter-day precision : Analyze replicates across 3 days (CV ≤ 15%).
  • LOQ/LOD determination : Signal-to-noise ratios of 10:1 and 3:1, respectively .

Advanced: How can in silico methods predict Cedronolactone E’s pharmacokinetics and toxicity?

  • ADMET prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and LD₅₀.
  • Molecular docking : AutoDock Vina for target binding affinity (ΔG ≤ -7 kcal/mol).
  • MD simulations : GROMACS for stability analysis (RMSD ≤ 2 Å over 100 ns) .

Advanced: What interdisciplinary approaches elucidate Cedronolactone E’s ecological roles in plant-insect interactions?

  • Metabolomic profiling : Compare Cedronolactone E levels in herbivore-damaged vs. intact plants (LC-MS/MS).
  • Behavioral assays : Test insect feeding deterrence in dual-choice arenas.
  • Gene knockout : Silence biosynthetic genes (e.g., terpene synthases) to confirm ecological function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cedronolactone E
Reactant of Route 2
Cedronolactone E

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.